6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H5BrN4S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine-4-carbonitrile with an amino group donor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxides or sulfones, and the amino group can undergo reduction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Scientific Research Applications
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Agrochemicals: It is explored for its potential use in developing new pesticides and herbicides.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the amino group, making it less versatile in biological applications.
6-Amino-2-(methylthio)pyrimidine-4-carbonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
6-Amino-5-bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of both the amino and bromine groups, which provide a balance of reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H5BrN4S |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-amino-5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-10-3(2-8)4(7)5(9)11-6/h1H3,(H2,9,10,11) |
InChI Key |
BDUDPQJFTROBRK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.